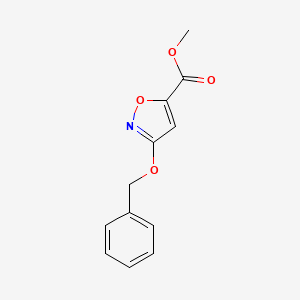

3-(苄氧基)异恶唑-5-羧酸甲酯

描述

“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is related to Methyl 5-Methyl-3-isoxazolecarboxylate, which is used in the synthesis of Leflunomide, an antirheumatic compound used to treat rheumatoid arthritis and psoriatic arthritis .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a field of interest for many years due to their wide range of biological activities . In one synthetic route, the intermediate was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate . This intermediate was then reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 hours, yielding 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis

The molecular structure of “Methyl 3-(benzyloxy)isoxazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 233.220 Da .Chemical Reactions Analysis

Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis

“Methyl 3-(benzyloxy)isoxazole-5-carboxylate” is a white to off-white crystalline powder . Its molecular weight is 233.220 Da .科学研究应用

药物发现

异恶唑是一种五元杂环结构,常见于许多市售药物中 . 新合成策略的开发和新型异恶唑衍生物的设计应基于最新研究中出现的最新知识 .

环保合成策略

鉴于异恶唑的重要性,开发新的环保合成策略势在必行 . 大多数合成方法采用 Cu (I) 或 Ru (II) 作为 (3 + 2) 环加成反应的催化剂 . 然而,由于金属催化反应存在高成本、低丰度、毒性、大量废物产生以及难以从反应混合物中分离等缺点,开发替代的无金属合成路线至关重要 .

生物活性

异恶唑衍生物具有广泛的生物活性和治疗潜力 . 它们已显示出作为镇痛剂、抗炎剂、抗癌剂、抗菌剂、抗病毒剂、抗惊厥剂、抗抑郁剂和免疫抑制剂的突出潜力 .

抗真菌活性

一些异恶唑衍生物已被合成并测试了其对灰葡萄孢和禾谷镰刀菌的体外抗真菌活性。cerealis .

抗菌潜力

某些异恶唑衍生物已被合成并检测了其对金黄色葡萄球菌和化脓链球菌、铜绿假单胞菌和大肠杆菌以及白色念珠菌、黑曲霉和黄曲霉的抗菌潜力。clavatus .

作用机制

Target of Action

It is known that isoxazole derivatives, to which this compound belongs, have a wide range of biological activities and therapeutic potential .

Mode of Action

Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The exact interaction of Methyl 3-(benzyloxy)isoxazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Isoxazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and other activities . The specific effects of Methyl 3-(benzyloxy)isoxazole-5-carboxylate would depend on its specific targets and mode of action.

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-phenylmethoxy-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONHWSHWVRBGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415892 | |

| Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205115-22-6 | |

| Record name | Methyl 3-(benzyloxy)isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)